molecular formula C10H14OS B14012306 (2,6-Dimethyl-4-(methylthio)phenyl)methanol

(2,6-Dimethyl-4-(methylthio)phenyl)methanol

Katalognummer: B14012306
Molekulargewicht: 182.28 g/mol
InChI-Schlüssel: NJPKQAWYBBXLSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,6-Dimethyl-4-(methylthio)phenyl)methanol is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups, a methylthio group, and a hydroxymethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dimethyl-4-(methylthio)phenyl)methanol typically involves the reaction of 2,6-dimethyl-4-(methylthio)benzaldehyde with a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent like ethanol or methanol under controlled temperature conditions to yield the desired alcohol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced further to form the corresponding hydrocarbon.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.

Major Products:

    Oxidation: 2,6-Dimethyl-4-(methylthio)benzaldehyde or 2,6-Dimethyl-4-(methylthio)benzoic acid.

    Reduction: 2,6-Dimethyl-4-(methylthio)toluene.

    Substitution: 2,6-Dimethyl-4-(methylthio)phenyl halides.

Wissenschaftliche Forschungsanwendungen

(2,6-Dimethyl-4-(methylthio)phenyl)methanol has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2,6-Dimethyl-4-(methylthio)phenyl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its effects on cellular pathways.

Vergleich Mit ähnlichen Verbindungen

  • 2,6-Dimethyl-4-(methylthio)benzaldehyde
  • 2,6-Dimethyl-4-(methylthio)benzoic acid
  • 2,6-Dimethyl-4-(methylthio)toluene

Comparison: (2,6-Dimethyl-4-(methylthio)phenyl)methanol is unique due to the presence of the hydroxyl group, which imparts different chemical reactivity and potential biological activity compared to its analogs. The methylthio group also contributes to its distinct properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C10H14OS

Molekulargewicht

182.28 g/mol

IUPAC-Name

(2,6-dimethyl-4-methylsulfanylphenyl)methanol

InChI

InChI=1S/C10H14OS/c1-7-4-9(12-3)5-8(2)10(7)6-11/h4-5,11H,6H2,1-3H3

InChI-Schlüssel

NJPKQAWYBBXLSX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1CO)C)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.